Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate
Description
Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate (CAS 832739-91-0) is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 6, a chlorine atom at position 3, and a methyl ester at position 2. Its molecular formula is C₁₀H₈ClNO₂S, with a molecular weight of 241.696 g/mol . This compound is classified as a building block in organic synthesis, often utilized in pharmaceutical and agrochemical research due to its versatile reactivity. It is commercially available at 95% purity and typically stored at +4°C .
Properties
IUPAC Name |
methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDFXTUQYNDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210701 | |
| Record name | Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-91-0 | |
| Record name | Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-3-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the chlorine atom can be added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzothiophene scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate with three structurally related compounds:
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 227105-00-2)
- Molecular Formula : C₁₂H₁₁ClO₂S
- Molecular Weight : 254.73 g/mol
- Key Differences: Substituents: A methyl group at position 6 instead of an amino group. Ester Group: Ethyl ester (vs. methyl ester in the target compound).
3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide (CAS 444082-23-9)
- Molecular Formula: C₁₀H₈ClNO₂S
- Molecular Weight : 241.69 g/mol
- Key Differences :
- Substituents: Methoxy group at position 6 and a carboxamide at position 2.
- Impact: The methoxy group is electron-donating, which may stabilize the aromatic system differently compared to the amino group.
Antibacterial Benzothiophene Derivatives (e.g., Compound 2 from )
- Example: Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Key Differences :
- Additional cyclohexenyl and phenyl substituents.
- Tetrahydrobenzo[b]thiophene core (saturated vs. aromatic).
- Impact :
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Hydrogen Bonding: The amino group in the target compound enhances hydrogen-bonding interactions, as predicted by graph-set analysis (), which is crucial for crystallinity and solubility .
- Biological Relevance: Substitutions at position 6 (e.g., amino vs. methoxy) significantly alter electronic and steric profiles, impacting drug-receptor interactions .
Biological Activity
Methyl 6-amino-3-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene family, which is recognized for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features:
- Amino group at the 6-position
- Chlorine atom at the 3-position
- Methyl ester group at the 2-position
These substitutions contribute to its unique reactivity and biological properties, making it a valuable scaffold in medicinal chemistry.
This compound interacts with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases, which disrupts cellular signaling pathways involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound may serve as a potential anticancer agent. Its ability to inhibit key kinases makes it an attractive target for drug development aimed at various human cancers. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of benzothiophenes can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting potential applications in treating bacterial infections . The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance antibacterial efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar benzothiophene derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Kinase inhibition |
| 3-Chlorobenzothiophene | Moderate | Low | Unknown |
| 6-Amino-2-benzothiophenecarboxylate | High | Moderate | Enzyme inhibition |
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the cytotoxicity of various benzothiophene derivatives, this compound exhibited a GI50 value significantly lower than other tested compounds, indicating potent anticancer properties against leukemia cells .
- Antimicrobial Evaluation : A series of structural analogs were synthesized and tested against E. coli biofilms. The presence of the amino group at the 6-position was critical for activity, as compounds lacking this substitution showed no significant antimicrobial effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
